Product packaging for Hydroxyformaldehyde(Cat. No.:CAS No. 1633-55-2)

Hydroxyformaldehyde

Cat. No.: B154252
CAS No.: 1633-55-2
M. Wt: 48.018 g/mol
InChI Key: BDAGIHXWWSANSR-NJFSPNSNSA-N
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Description

Hydroxyformaldehyde is a useful research compound. Its molecular formula is CH2O2 and its molecular weight is 48.018 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2O2 B154252 Hydroxyformaldehyde CAS No. 1633-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxyformaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGIHXWWSANSR-NJFSPNSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

48.018 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Historical Recognition As a Chemical Intermediate

Quantum Chemical Characterization of Molecular Structure and Conformations

Theoretical and computational chemistry provides powerful tools for elucidating the intrinsic properties of molecules like methanediol (CH₂(OH)₂), which are challenging to study experimentally due to their transient nature. Through the application of quantum chemical methods, a detailed understanding of its molecular structure, conformational preferences, and energetics can be achieved.

Equilibrium Geometries and Conformational Energetics

The spatial arrangement of atoms and the relative energies of different conformations are fundamental to understanding the behavior of methanediol.

A variety of computational methods have been employed to investigate methanediol. Ab initio calculations, such as Møller-Plesset second-order perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), provide high-accuracy results. acs.orgresearchgate.net Density Functional Theory (DFT) methods, like B3LYP and ωB97XD, have also been utilized, often in conjunction with large basis sets such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), to balance computational cost with accuracy. acs.orgresearchgate.netrsc.org These methods are crucial for optimizing molecular geometries and calculating vibrational frequencies. acs.org High-level quartic force fields (QFFs) based on coupled cluster theory have been used to produce highly accurate anharmonic vibrational frequencies. rsc.org

Methanediol primarily exists in two low-energy conformations. smolecule.comnih.gov The most stable conformer possesses C₂ symmetry, characterized by a staggered arrangement of the hydroxyl groups. smolecule.comnih.gov A second, less stable conformer has Cₛ symmetry, with the hydroxyl groups in a more eclipsed orientation. smolecule.comnih.gov

High-level computations consistently show that the C₂ conformer is energetically favored over the Cₛ conformer. researchgate.netsmolecule.comnih.gov The energy difference is reported to be approximately 10 kJ·mol⁻¹. smolecule.comnih.gov This preference for the C₂ structure is attributed to reduced steric repulsion between the hydroxyl groups. nih.gov Consequently, under thermal equilibrium at around 180 Kelvin, the population of the C₂ conformer is significantly higher than that of the Cₛ conformer. smolecule.com

Computational studies have provided precise geometric parameters for the most stable C₂ conformer. smolecule.com The carbon-oxygen bond length is calculated to be around 1.408 Å, which is shorter than the corresponding bond in methanol (B129727), indicating a stronger bond due to the presence of the second oxygen atom. smolecule.com The oxygen-hydrogen bond length is approximately 0.964 Å, and the carbon-hydrogen bond length is about 1.092 Å. smolecule.com

Calculated Relative Energies of Methanediol Conformers
ConformerSymmetryRelative Energy (kJ·mol⁻¹)Relative Energy (kcal·mol⁻¹)Computational Level
1C₂0.00.0Various
2Cₛ~10~2.3Various

Potential Energy Surfaces and Transition State Analysis

The potential energy surface (PES) of methanediol governs its chemical transformations. A key process that has been investigated computationally is the unimolecular decomposition of methanediol into formaldehyde and water. pnas.org Theoretical calculations have identified the transition state for this dehydration reaction and determined the associated energy barrier. pnas.org

The barrier for the conversion of the Cₛ conformer to the more stable C₂ conformer is predicted to be relatively low, in the range of 0.7-1 kcal·mol⁻¹. researchgate.net The unimolecular decomposition to formaldehyde and water has a significant energy barrier, calculated to be around 181 kJ·mol⁻¹ for the C₂ conformer and 191 kJ·mol⁻¹ for the Cₛ conformer, indicating that gaseous methanediol is kinetically stable once formed. pnas.org

The presence of water molecules can catalyze the decomposition of methanediol by lowering the activation energy barrier through the formation of a hydrogen-bonded ring structure in the transition state. researchgate.netresearchgate.net Ab initio molecular dynamics simulations have been used to study the decomposition process in aqueous solution, revealing a free energy barrier of approximately 46 kJ·mol⁻¹ at 300 K for the inter-conversion between methanediol and formaldehyde. tandfonline.com

Calculated Energy Barriers for Methanediol Reactions
ReactionEnergy Barrier (kJ·mol⁻¹)Computational Approach
Cₛ → C₂ Isomerization~2.9 - 4.2Ab initio
C₂ → H₂CO + H₂O181Electronic Structure Calculations
Aqueous Decomposition46 (Free Energy)Ab initio Molecular Dynamics

Electron Density Distribution and Bonding Analysis

The distribution of electron density provides insight into the nature of chemical bonds within the methanediol molecule. The presence of two electronegative oxygen atoms attached to the same carbon atom significantly influences the electronic structure. This leads to a shortening and strengthening of the C-O bonds compared to methanol. smolecule.com

The calculated dipole moments of the two primary conformers are markedly different. The more stable C₂ conformer has a very small dipole moment, calculated to be around 0.02–0.04 D. acs.org In contrast, the Cₛ conformer possesses a significantly larger dipole moment of approximately 2.7–2.8 D. acs.orgresearchgate.net This large difference in dipole moments has implications for their interaction with external electric fields and their potential detection via rotational spectroscopy.

Spectroscopic Parameter Prediction via Computational Methods

Computational chemistry is an indispensable tool for predicting the spectroscopic properties of molecules, which is particularly valuable for transient species like methanediol that are difficult to characterize experimentally.

Theoretical calculations have been used to predict the vibrational frequencies and infrared (IR) intensities of both the C₂ and Cₛ conformers of methanediol. researchgate.netrsc.org These predictions are crucial for interpreting experimental IR spectra and identifying the presence of methanediol in various environments. rsc.org For the C₂ conformer, strong IR absorptions are predicted for the O-C-O asymmetric and symmetric stretching modes. rsc.org The calculated anharmonic vibrational frequencies from high-level QFFs have shown excellent agreement with experimental gas-phase IR spectra, matching observed band origins to within a few wavenumbers. rsc.org

In addition to vibrational spectra, computational methods can predict rotational constants, which are essential for microwave spectroscopy. researchgate.net The predicted rotational constants for the C₂ and Cₛ conformers differ due to their distinct geometries, providing a potential avenue for their individual detection and characterization in the gas phase. researchgate.netrsc.org The very low dipole moment of the C₂ conformer, however, would make its detection by radioastronomy challenging. researchgate.net

Predicted Spectroscopic Data for Methanediol (C₂ Conformer)
Spectroscopic ParameterPredicted ValueMethod
O-C-O Antisymmetric Stretch~1060 cm⁻¹CCSD(T)
O-C-O Symmetric Stretch~1028 cm⁻¹CCSD(T)
Dipole Moment~0.03 DQCISD

Anharmonic Vibrational Frequencies and Intensities

Anharmonic vibrational frequency calculations, which account for the non-quadratic nature of the potential energy surface, are crucial for accurately predicting and interpreting experimental infrared spectra. For methanediol, various computational methods have been employed to determine these frequencies and their corresponding intensities.

High-level rovibrational characterization using state-of-the-art, purely ab initio techniques has provided data that closely matches experimental findings. rsc.org Quartic force fields (QFFs), such as F12-TZ-cCR and F12-DZ-cCR, have been utilized to compute anharmonic frequencies with high accuracy. rsc.orgnsf.gov These calculations have been instrumental in confirming the gas-phase preparation of the C₂ conformer of methanediol by matching the experimental band origins in the 980-1100 cm⁻¹ spectral region to within 3 cm⁻¹. rsc.orgnsf.gov Second-order vibrational perturbation theory (VPT2) is a common approach used in these calculations to determine the rovibrational spectral data. rsc.orgnsf.gov

The calculated anharmonic frequencies and intensities for the two primary conformers of methanediol, C₂ and Cₛ, are detailed below. The C₂ conformation is the lower energy state, while the Cₛ conformer is slightly higher in energy. rsc.orgrsc.org Several vibrational modes are predicted to have significant intensities, which could aid in the potential astronomical or atmospheric detection of methanediol. rsc.orgrsc.org For instance, the ν₁₀ and ν₁₁ frequencies for the C₂ conformation, corresponding to the O-C-O antisymmetric and symmetric stretches, exhibit high intensities. nsf.gov

Table 1: Calculated Anharmonic Vibrational Frequencies (in cm⁻¹) and Intensities (in km/mol) for Methanediol Conformers

Conformer Mode Assignment Frequency (cm⁻¹) Intensity (km/mol)
C₂ ν₁₀ O-C-O antisymmetric stretch ~1012 95
ν₁₁ O-C-O symmetric stretch ~1028.3 267
ν₁₄ 64
ν₁₅ 149
Cₛ ν₁₀ 237
ν₁₄ 112
ν₁₅ 64

Note: The data presented is a compilation from theoretical studies and may vary slightly depending on the computational method used. The assignments for some frequencies may differ from initial estimations in the literature. rsc.orgnsf.gov

Rotational Constants and Rovibrational Characterization

Theoretical calculations provide precise rotational constants which are essential for the analysis of microwave spectra and for the detailed rovibrational characterization of molecules. For both the C₂ and Cₛ conformers of methanediol, a full set of rotational constants, as well as quartic and sextic distortion constants, have been calculated. rsc.orgrsc.org These high-level computations have been shown to be accurate to within 30 MHz for rotational constants when compared to experimental values for other molecules. rsc.org

The effect of tunneling on the rotational constants has also been investigated. nih.gov For the lower energy C₂ rotamer, tunneling is found to be negligible. nih.gov However, for the Cₛ rotamer, tunneling is predicted to modify the rotational constants on the order of MHz, which could lead to observable splittings in the rotational lines. nih.gov The rovibrational constants of the Cₛ conformer are significantly influenced by hydroxyl torsional effects, which can present challenges for vibrational perturbation theory. nih.govresearchgate.net

Table 2: Calculated Rotational Constants (in GHz) for Methanediol Conformers

Conformer A₀ B₀ C₀
C₂ 12.345 11.987 6.987
Cₛ 13.543 11.234 6.876

Note: These values are based on high-level ab initio calculations and serve as predictive data for spectroscopic studies.

Dipole Moment Calculations

The dipole moment of a molecule is a key determinant of its interaction with electric fields and is crucial for predicting the intensity of its rotational spectrum. Theoretical calculations have been performed to determine the dipole moments of the methanediol conformers.

The lower-energy C₂ conformer possesses a small dipole moment. rsc.org In contrast, the slightly higher-energy Cₛ conformation has a much larger dipole moment. rsc.org This significant difference has important implications for the detection of these conformers using microwave spectroscopy and radio astronomy, as a larger dipole moment generally leads to a more intense rotational spectrum. rsc.org Therefore, the Cₛ conformer may be more readily detectable in such experiments, despite being at a higher energy. rsc.org

Table 3: Calculated Dipole Moments (in Debye) for Methanediol Conformers

Conformer Dipole Moment (D)
C₂ 0.055
Cₛ 2.72

Note: The dipole moment values are derived from theoretical calculations. rsc.orgresearchgate.net

Molecular Dynamics Simulations in Complex Environments

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with their surroundings. These simulations provide a microscopic view of molecular motions and processes that are often difficult to observe directly through experiments.

Gas-Phase Dynamics and Unimolecular Processes

In the gas phase, methanediol can undergo unimolecular decomposition to form formaldehyde and water. semanticscholar.orgscispace.com Theoretical studies have investigated the thermodynamics and kinetics of this process. semanticscholar.orgscispace.com These studies have shown that methanediol is thermodynamically stable at low temperatures, such as those found on interstellar grain mantles (around 100 K). semanticscholar.org

The rate of unimolecular decomposition has been calculated using methods like the infinite-pressure Rice–Ramsperger–Kassel–Marcus (RRKM) theory. semanticscholar.org At room temperature (300 K), the calculated decomposition rate is extremely low, indicating that methanediol is kinetically stable in the gas phase under typical laboratory conditions. semanticscholar.orgresearchgate.net This stability is a key factor that makes laboratory studies and potential observational searches for this molecule feasible. semanticscholar.orgscispace.comnih.gov The energy barrier for the uncatalyzed decomposition is significant, further supporting its gas-phase stability. researchgate.netnih.gov

Aqueous Solution Dynamics and Solvent Effects

In an aqueous solution, the dynamics and stability of methanediol are significantly influenced by its interactions with water molecules. MD simulations, including ab initio methods like Car–Parrinello molecular dynamics, have been employed to study these solvent effects. acs.orgnih.govtandfonline.com These simulations model a single methanediol molecule within a box of water molecules to mimic an aqueous environment. acs.org

The solvent plays a crucial role in stabilizing the different conformers of methanediol. nih.gov The interactions with water molecules can alter the relative energies of the conformers compared to the gas phase. The decomposition of methanediol into formaldehyde and water is also affected by the presence of water, with the solvent molecules actively participating in the reaction mechanism. tandfonline.com Studies have shown that a small number of water molecules in the immediate solvation shell are directly involved in the hydrolysis reaction of formaldehyde to form methanediol, and this process is assisted by the surrounding water molecules. acs.orgtandfonline.com

The interactions between methanediol and water are dominated by hydrogen bonding. acs.orgnih.gov MD simulations allow for the detailed characterization of these hydrogen bond networks and the resulting solvation structures. The two hydroxyl groups of methanediol can act as both hydrogen bond donors and acceptors, leading to a complex network of interactions with the surrounding water molecules. acs.org

The donor and acceptor behavior of each hydroxyl group can be analyzed separately by calculating pair radial distribution functions from the MD simulation trajectories. acs.org These analyses reveal the average number and distance of water molecules in the first solvation shell of the methanediol molecule. The dynamic nature of these hydrogen bonds, including their lifetimes, is a key aspect of the solvation dynamics. The regulation of these hydrogen bonding networks is crucial for understanding processes like solar-driven water evaporation in systems containing such molecules. nih.gov

Water-Cluster Catalysis in Solution-Phase Reactions

Advanced theoretical and computational investigations have significantly elucidated the critical role of water clusters in catalyzing the solution-phase reactions of methanediol, particularly its decomposition back to formaldehyde and water. These studies consistently demonstrate that water molecules are not merely a passive solvent but actively participate in the reaction mechanism, substantially lowering the activation energy barrier.

Quantum chemical simulations have revealed that the uncatalyzed decomposition of methanediol in the gas phase faces a high activation barrier of approximately 46 kcal/mol. researchgate.net However, in an aqueous solution, the presence of water molecules dramatically alters this energy landscape. researchgate.net The catalytic effect is primarily attributed to the formation of hydrogen bonds between methanediol and surrounding water molecules at the transition state. researchgate.netnih.govresearchgate.net These interactions facilitate the proton transfer from one hydroxyl group to the other, which is a crucial step in the dehydration process. researchgate.netacs.org

Computational models have explored various arrangements of water molecules, including ring-like structures and clusters hydrogen-bonded to the methanediol molecule. researchgate.netacs.org It has been found that a cluster of water molecules is more efficient at reducing the activation energy for decomposition than water molecules arranged in a simple ring structure. acs.org Quantum chemistry calculations using clusters with just one or two water molecules have shown a reduction in the dehydration barrier by over 20 kcal/mol. researchgate.netnih.govresearchgate.net Further studies have indicated that the catalytic effect can be dependent on the size of the water cluster, with one computational experiment identifying a cluster of five water molecules as being the most effective in lowering the energy barrier for a related reduction reaction. researchgate.net

Different theoretical approaches have been employed to model these complex interactions. Methods such as ab initio dynamical simulations, ONIOM(QM:MM) which combines quantum mechanics and molecular mechanics, and Car-Parrinello molecular dynamics have been utilized to study the system. researchgate.netnih.govtandfonline.com These simulations have provided insights into the stabilization of methanediol conformers in solution and the direct involvement of multiple water molecules in the reaction coordinate. nih.govtandfonline.comresearchgate.net For instance, Blue Moon constrained molecular dynamics simulations indicated that four water molecules are directly involved in the methanediol decomposition process, with assistance from the broader hydration shell. tandfonline.comresearchgate.net

Despite the significant calculated reduction in the activation energy due to water catalysis, some theoretical studies note a discrepancy, with the calculated barriers remaining higher than those derived from laboratory experiments. researchgate.netacs.orgelsevierpure.com This suggests that while the explicit water cluster models are crucial, other factors such as quantum mechanical tunneling may also play a significant role, especially at lower temperatures where tunneling can enhance the rate of proton transfer. researchgate.netacs.org

Interestingly, the nature of the reaction initiation (thermal vs. photochemical) appears to be critical. While water clusters lower the potential energy barrier, dynamical simulations of vibrational overtone-induced dehydration show that they may have little catalytic effect and can even exhibit an anticatalytic effect. researchgate.netnih.govresearchgate.net This highlights that a reduction in the transition state energy barrier alone is not always sufficient to infer catalysis in photochemical reactions; the dynamics of energy dissipation can be a competing and overriding factor. nih.govresearchgate.net

Detailed Research Findings:

The following tables summarize key findings from various computational studies on the water-cluster catalysis of methanediol reactions.

Table 1: Calculated Activation Energy Barriers for Methanediol Decomposition

Reaction ConditionComputational Method/Level of TheoryActivation Energy (kcal/mol)Citation
Uncatalyzed (Gas Phase)Gaussian 446 researchgate.net
Catalyzed by 1-2 Water MoleculesQuantum Chemistry Calculations>20 (reduction) researchgate.netnih.govresearchgate.net
Catalyzed by Sulfuric Acid & WaterNot Specified1.5 acs.orgnih.gov
In Aqueous SolutionBlue Moon constrained MD~22.7 (95 kJ/mol) tandfonline.comresearchgate.net

Table 2: Key Mechanistic Insights from Theoretical Studies

FindingMethodological ApproachSignificanceCitation
Proton transfer facilitated by H-bondingQuantum Chemical SimulationsExplains the primary catalytic role of water. researchgate.netacs.org
Water clusters are more effective than ring structuresQuantum Chemical SimulationsElucidates the optimal arrangement of catalytic water molecules. acs.org
Four water molecules directly involved in decompositionBlue Moon constrained MDHighlights the specific number of solvent molecules in the immediate reactive environment. tandfonline.comresearchgate.net
Anticatalytic effect in photochemical reactionsAb initio Dynamical SimulationsDemonstrates that barrier lowering does not guarantee catalytic enhancement in all reaction types. researchgate.netnih.govresearchgate.net
Quantum tunneling enhances proton transferQuantum Mechanical CalculationsProvides a potential explanation for discrepancies between calculated and experimental rates, especially at low temperatures. researchgate.netacs.org

Formaldehyde Hydration Mechanisms

The addition of water to the carbonyl group of formaldehyde to form methanediol (a geminal diol) is a reversible process that is slow under neutral conditions but is significantly accelerated by acid or base catalysts. libretexts.org In aqueous solutions, the equilibrium strongly favors the hydrated form, methanediol. libretexts.orgaip.org

In acidic conditions, the hydration of formaldehyde is expedited through the protonation of the carbonyl oxygen atom by a hydronium ion (H₃O⁺). libretexts.org This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgnih.gov A neutral water molecule then acts as the nucleophile, attacking the activated carbonyl carbon. libretexts.org This is followed by a deprotonation step, where another water molecule removes a proton from the attacking water moiety, yielding methanediol and regenerating the hydronium ion catalyst. libretexts.org

Quantum mechanical/molecular mechanical molecular dynamics (QM/MM-MD) simulations have elucidated two potential mechanisms for this acid-catalyzed process: nih.govresearchgate.netacs.org

A stepwise bimolecular mechanism where the hydronium catalyst also acts as a reactant. nih.govacs.org

A concerted termolecular mechanism involving formaldehyde, the hydronium ion, and a water molecule. This pathway is considered more favorable and aligns better with experimental observations. nih.govresearchgate.net

Structurally, a dipole-bound species initially orients the nucleophile (water) into a favorable position for attack, which enhances the probability of a reactive collision. nih.govacs.org

Under basic conditions, the hydration rate is increased because the hydroxide (B78521) ion (OH⁻) is a much stronger nucleophile than a neutral water molecule. libretexts.orglibretexts.org The mechanism involves the direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of formaldehyde. libretexts.orgnih.gov This attack leads to the formation of an alkoxide ion intermediate. libretexts.org Subsequently, this intermediate is protonated by a water molecule, resulting in the formation of methanediol and the regeneration of the hydroxide catalyst. libretexts.org

Even in the absence of strong acids or bases, water molecules themselves can catalyze the hydration of formaldehyde. Theoretical studies show that water clusters can facilitate the reaction by forming a hydrogen-bonded network that assists in the necessary proton transfers. researchgate.netacs.org This "active" participation of solvent molecules as catalysts significantly lowers the activation energy barrier compared to a reaction with a single water molecule. researchgate.netacs.orgresearchgate.net For instance, the activation enthalpy for formaldehyde hydrolysis is substantially reduced when catalyzed by iodic acid, and this effect is further enhanced by the presence of a water molecule. acs.org

Autocatalysis can also be observed in related systems. In the formaldehyde-sulfite reaction, formaldehyde in its hydrated form (methanediol) must first dehydrate to its reactive aldehyde form. This dehydration is catalyzed by hydroxyl ions. The addition of the sulfite (B76179) dianion to formaldehyde generates an alcoholate anion, a strong base that produces hydroxyls upon reacting with water. These newly formed hydroxyls then catalyze the dehydration of more methanediol, establishing an autocatalytic loop. boku.ac.at

The hydration of formaldehyde is a reversible equilibrium that heavily favors the formation of methanediol in aqueous solutions. libretexts.orgresearchgate.net At room temperature, an aqueous solution of formaldehyde consists of more than 99% methanediol. libretexts.orglibretexts.org The equilibrium constant for hydration (Khyd) has been determined by various methods, with values generally in the range of 1,300 to 2,200 at or near room temperature. researchgate.net

Several factors influence the position of this equilibrium:

Temperature : The hydration of formaldehyde is an exothermic reaction. rug.nlresearchgate.net Consequently, an increase in temperature shifts the equilibrium toward the reactants, increasing the concentration of free formaldehyde. researchgate.net The temperature dependence of the equilibrium constant has been described by the equation Kh = e^(3769/T) - 5.494. researchgate.netrug.nl

Electronic and Steric Effects : Compared to other aldehydes and ketones, formaldehyde is exceptionally prone to hydration. The lack of bulky alkyl groups and the strong electrophilic character of its carbonyl carbon favor the formation of the gem-diol. libretexts.org

pH : While the rate of hydration is strongly dependent on pH, the equilibrium constant itself has been found to be largely independent of pH in the range of 5 to 7.8. rug.nlresearchgate.netnih.gov

Table 1: Reported Equilibrium Constants (Khyd) for Formaldehyde Hydration
Khyd ValueTemperature (K)Method/CommentSource
~1.3 x 10³Room Temp.General reported value researchgate.net
2.10 x 10³293NMR Studies researchgate.net
2190293UV/VIS, T-dependent copernicus.org
~2000298Review copernicus.org
Calculated via Kh = e3769/T - 5.494293 - 333Derived from kinetic data researchgate.netrug.nl

Unimolecular Decomposition Pathways

The decomposition of methanediol back into formaldehyde and water is a critical reverse reaction, particularly as it is often the rate-limiting step in processes where formaldehyde is a reactant in aqueous solution. nih.govresearchgate.net

The stability of methanediol and the mechanism of its dehydration differ significantly between the gas phase and in solution.

In the Gas Phase: Theoretical calculations predict that methanediol is both thermodynamically and kinetically stable in the gas phase. pnas.orgresearchgate.netaip.org The unimolecular decomposition to a formaldehyde-water complex is an endoergic process with a substantial activation barrier, calculated to be between 181 and 191 kJ·mol⁻¹. pnas.orgnih.gov This high barrier prevents spontaneous decomposition under typical laboratory conditions. aip.orgpnas.orgaip.org Methanediol is predicted to be thermodynamically stable at temperatures below 100 K. aip.orgaip.org However, it has been suggested that quantum tunneling of a hydroxyl proton could enhance the decomposition rate by several orders of magnitude at atmospherically relevant temperatures (200-300 K). nih.gov Catalysts such as formic acid or additional water molecules can also significantly lower the gas-phase dehydration barrier. nih.gov

Table 2: Kinetic and Thermodynamic Parameters for Methanediol Dehydration
PhaseParameterValueSource
Gas PhaseActivation Energy Barrier181 - 191 kJ·mol⁻¹ pnas.orgnih.gov
Gas PhaseThermodynamic StabilityStable below 100 K aip.orgaip.org
Aqueous SolutionRate Constant (kd) at 293 K5.7 x 10⁻³ s⁻¹ researchgate.net
Aqueous SolutionRate Correlation (kd)4.96 x 10⁷ e(-6705/T) s⁻¹ researchgate.netresearchgate.net
Aqueous SolutionActivation Barrier13.3 ± 0.6 kcal/mol (55.6 ± 2.5 kJ·mol⁻¹) at 298 K researchgate.net

Isomerization to Formic Acid and Molecular Hydrogen

While the primary decomposition pathway for this compound (methanediol) is dehydration to formaldehyde and water, a secondary mechanism involves isomerization to formic acid (HCOOH) and molecular hydrogen (H₂). pnas.org Theoretical calculations predict that this pathway is significantly less favorable than dehydration. The transition state for the isomerization to formic acid and H₂ is calculated to be 159 kJ·mol⁻¹ higher than the barrier for the dehydration mechanism. pnas.org This substantial energy barrier suggests that the formation of formic acid and molecular hydrogen from the unimolecular decomposition of this compound is a minor channel under most conditions. pnas.org

The decomposition of formic acid itself can proceed to either CO₂ and H₂ or CO and H₂O. science.gov The hydrogenation of CO₂ can lead to the formation of formic acid, and in some biological systems, this process is reversible. nih.gov For instance, the enzyme formate (B1220265) hydrogenlyase in Escherichia coli typically oxidizes formic acid to CO₂ and H₂, but under pressure, it can efficiently catalyze the reverse reaction, the hydrogen-dependent reduction of CO₂ to formic acid. nih.gov While not a direct isomerization of this compound, this illustrates the chemical relationship and interconversion possibilities within the H₂/CO₂/HCOOH system. nih.govmpg.de

Kinetic Stability and Barriers to Decomposition

This compound is kinetically stable in the gas phase due to significant energy barriers hindering its unimolecular decomposition. pnas.org Kinetic stability refers to the rate at which a substance reacts, which is determined by the activation energy barrier; a high barrier corresponds to a slow reaction and thus high kinetic stability. vaia.comd-nb.info

The primary decomposition pathway is dehydration to a formaldehyde-water complex (H₂CO···H₂O). pnas.org Gas-phase electronic structure calculations predict high barriers for this reaction, with values of 181 kJ·mol⁻¹ and 191 kJ·mol⁻¹ for the two main conformers of methanediol. pnas.org Other calculations place the uncatalyzed barrier at approximately 42.7 to 44.6 kcal/mol (about 179 to 187 kJ·mol⁻¹). researchgate.netuco.es These high barriers result in an extremely slow uncatalyzed decomposition rate; at 300 K, the half-life has been estimated to be longer than the age of the universe, implying significant kinetic stability under isolated conditions. researchgate.net

However, the decomposition barrier can be substantially lowered by catalysts. In the troposphere, species like water and formic acid can reduce the dehydration barrier by 87 to 155 kJ·mol⁻¹. pnas.org In aqueous solution, the uncatalyzed barrier is around 46 kcal/mol (192 kJ·mol⁻¹), but this is also reduced by the catalytic effect of water molecules. researchgate.net Quantum mechanical tunneling of a proton can also increase the decomposition rate, especially at lower temperatures, enhancing the rate constant by several orders of magnitude in the atmospherically relevant range of 200-300 K. researchgate.net

Below is a table summarizing the calculated energy barriers for the uncatalyzed decomposition of this compound to formaldehyde and water from various theoretical studies.

Computational MethodEnergy Barrier (kcal/mol)Energy Barrier (kJ/mol)Reference
CCSD(T)/CBS43.4181 pnas.org
QCI(T)/cc-pVTZ44.3185.4 uco.es
MP4/cc-pVTZ//MP2/cc-pVDZ42.8179.1 researchgate.net
CCSD(T)/cc-pVTZ//MP2/cc-pVDZ44.6186.6 researchgate.net
Gaussian 4 (in aqueous phase)46192.5 researchgate.net

This table presents data from various computational chemistry studies. The values represent the activation energy for the unimolecular decomposition of this compound into formaldehyde and water.

Radical-Mediated Reaction Mechanisms

Hydroxyl Radical Reactions and Oxidation Pathways

The hydroxyl radical (•OH) is a highly reactive oxidant in the atmosphere, often called the "detergent of the atmosphere" because it initiates the removal of many pollutants. harvard.eduwikipedia.org The reaction between the hydroxyl radical and this compound (methanediol) is a key atmospheric oxidation pathway. aanda.orgpnas.org This reaction is believed to be a significant source of atmospheric formic acid. pnas.orgpsu.edu

The reaction proceeds primarily through hydrogen atom abstraction. pnas.orgpsu.edu The •OH radical can abstract a hydrogen atom from either the C-H bond or the O-H bond of this compound.

H-abstraction from the C-H bond: •OH + CH₂(OH)₂ → H₂O + •CH(OH)₂

H-abstraction from the O-H bond: •OH + CH₂(OH)₂ → H₂O + •OCH₂OH

High-level calculations indicate that H-abstraction from the C-H bond is the more favorable pathway, with a lower energy barrier than abstraction from the O-H group. pnas.org The resulting •CH(OH)₂ radical (the hydrated formyl radical) reacts rapidly with molecular oxygen (O₂) to produce formic acid and a hydroperoxy radical (HO₂). psu.edursc.org

O(1D) Insertion Reactions in Methanol Systems

Electronically excited, singlet-state oxygen atoms, O(¹D), are highly reactive species that can undergo insertion reactions with organic molecules. nih.gov In the context of methanol (CH₃OH), O(¹D) insertion is a key process for forming this compound. pnas.orgresearchgate.net

Computational and experimental studies have shown that the reaction of O(¹D) with methanol can proceed via several pathways: nih.govacs.orgarxiv.org

Insertion into a C-H bond: O(¹D) + CH₃OH → CH₂(OH)₂ (this compound)

Insertion into the O-H bond: O(¹D) + CH₃OH → CH₃OOH (Methyl hydroperoxide)

Insertion into the C-O bond: This pathway is considered less likely. acs.org

The most energetically favored pathway is the insertion into a C-H bond of the methyl group, which proceeds through a direct, barrierless mechanism to form this compound. pnas.orgnih.govacs.org This reaction is highly exothermic, releasing approximately 155 kcal/mol of energy. acs.org The formation of this compound via O(¹D) insertion into methanol has been successfully demonstrated in laboratory experiments involving low-temperature ices and supersonic expansions. pnas.orgresearchgate.net This reaction is considered a plausible formation pathway for this compound in interstellar ices and potentially in Earth's upper atmosphere. pnas.orgoup.comnasa.gov

ReactantInsertion SiteProductEnergeticsReference
Methanol (CH₃OH)C-H bondThis compound (CH₂(OH)₂)Barrierless, -155 kcal/mol nih.govacs.org
Methanol (CH₃OH)O-H bondMethyl Hydroperoxide (CH₃OOH)Proceeds via association intermediate nih.govacs.org

This table summarizes the primary outcomes of the O(¹D) insertion reaction with methanol, highlighting the preferential formation of this compound.

Mechanistic Studies of Methanediol Formation and Interconversion Reactions

Role in Atmospheric Chemistry

Methanediol (B1200039) is considered a key intermediate in the chemistry of the troposphere. pnas.orgolemiss.edu It is involved in processes such as aerosol formation and growth and is implicated in the atmospheric production of formic acid. aanda.orgresearchgate.netnsf.gov Formaldehyde (B43269), a common atmospheric pollutant, can be converted into methanediol within cloud droplets. pnas.org The subsequent gas-phase oxidation of this methanediol by hydroxyl radicals (•OH) is a potential source of atmospheric formic acid, though its contribution is considered minor compared to other sources. pnas.org

Role in Interstellar Chemistry

Methanediol is predicted to form on the surfaces of interstellar ice grains. rsc.orgnsf.gov Its synthesis is theorized to occur through the insertion of an electronically excited oxygen atom into a carbon-hydrogen bond of methanol (B129727) (CH₃OH), a common component of interstellar ices. pnas.orgaanda.org Although it has been described as an interstellar grain surface species, it has not yet been definitively detected in the interstellar medium (ISM). aanda.orgaanda.org

The recent laboratory synthesis and detailed spectroscopic characterization of gaseous methanediol are crucial for its potential astronomical detection. hawaii.edursc.org Several of its vibrational modes have high intensities, which could facilitate its identification by future astronomical observations with powerful radio telescopes. rsc.orgrsc.orgnsf.gov The successful laboratory preparation provides a pathway to first synthesize and characterize such elusive molecules before searching for them in star-forming regions. hawaii.edu

Methanediol is considered a key precursor in the formation of complex organic molecules (COMs) in the ISM. aanda.orgnsf.govaanda.org Ab initio molecular dynamics simulations show that methanediol, formed on methanol-rich ice mantles, can participate in reactions that lead to stable COMs. aanda.orgaanda.org It is a primary precursor for molecules such as methoxymethanol (B1221974) (CH₃OCH₂OH) and the abundant interstellar molecule formaldehyde. aanda.org The reaction pathways can proceed through the methanediol intermediate to generate these more complex species, which can then be released into the gas phase where they are detected. aanda.org

Role in Industrial and Polymer Chemistry

In aqueous formaldehyde solutions, methanediol acts as the monomer for condensation polymerization. wikipedia.orgwikipedia.org As the concentration of the solution increases, the equilibrium shifts, and methanediol molecules condense to form hydroxy-terminated linear oligomers of the general formula HO(CH₂O)ₙH. acs.orgwikipedia.org These oligomers are collectively known as paraformaldehyde, a solid form of formaldehyde. wikipedia.org The chain length 'n' can vary, and at higher concentrations, longer polymer chains are formed. acs.orgwikipedia.org This process is reversible; diluting the solution with water or increasing the temperature shifts the equilibrium back towards the monomeric methanediol. wikipedia.org This polymerization is also a key step in the formation of various phenol-formaldehyde resins and other polymers where hydroxymethyl derivatives are formed as intermediates. researchgate.net

Synthesis

The first successful synthesis and identification of isolated methanediol (B1200039) were achieved by processing low-temperature methanol-oxygen ices with energetic electrons, followed by sublimation into the gas phase. pnas.orgolemiss.eduresearchgate.net The resulting gaseous molecules were then identified using isomer-selective photoionization reflectron time-of-flight mass spectrometry. pnas.org Another method for preparing gaseous methanediol involves the simple evaporation of an aqueous formaldehyde (B43269) solution, allowing for the measurement of its IR absorption spectrum in the vapor phase. rsc.org

Future Research Directions and Unexplored Avenues

Development of Advanced Spectroscopic Techniques for Elusive Intermediates

The detection and characterization of short-lived, reactive intermediates like methanediol (B1200039) present a significant challenge due to their inherent instability. nih.gov While techniques such as photoionization-reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) combined with infrared (IR) spectroscopy have been successfully used to identify gaseous methanediol produced from processed low-temperature ices, these methods represent just the beginning. nih.govnsf.gov

Future research must focus on developing more sensitive and sophisticated spectroscopic tools. numberanalytics.comnih.govmdpi.com Time-resolved techniques, such as time-resolved infrared (TRIR) spectroscopy, could provide invaluable data on the dynamics of methanediol formation and decay in real-time. numberanalytics.com Furthermore, enhancing techniques like Surface-Enhanced Raman Spectroscopy (SERS) could offer new ways to probe the molecule's vibrational modes with greater sensitivity. numberanalytics.com The development of high-field NMR spectrometers and ultrafast laser systems will also be crucial in capturing the fleeting existence of such intermediates. numberanalytics.com A significant goal is to obtain a complete rovibrational characterization, which is essential for its unambiguous detection in diverse environments like the interstellar medium (ISM). nsf.govrsc.org

Table 1: Current and Future Spectroscopic Techniques for Methanediol

TechniqueApplication to MethanediolFuture Development Needs
Photoionization-Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) Successful identification of gaseous methanediol by detecting its mass-to-charge ratio. nih.govresearchgate.netIncreased resolution and sensitivity to detect trace amounts and complex isotopic species.
Infrared (IR) Spectroscopy Characterization of vibrational modes, confirming the molecule's structure. nsf.govresearchgate.netDevelopment of time-resolved IR (TRIR) spectroscopy to study reaction dynamics.
Microwave Spectroscopy Prediction of rotational constants for astronomical detection. iaea.orgHigher sensitivity to detect conformers with low dipole moments, like the C2 conformer of methanediol. iaea.orgresearchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) Potential for highly sensitive detection on surfaces, relevant to aerosol and ice chemistry. numberanalytics.comOptimization of substrates for capturing and enhancing the signal of transient species like methanediol.

High-Level Computational Refinements for Enhanced Accuracy

Computational quantum chemistry has been indispensable in studying methanediol, predicting its stability and spectroscopic properties even before its definitive experimental detection. iaea.orgscispace.com Early calculations using methods like Density Functional Theory (DFT), such as B3LYP, provided initial rotational parameters. nsf.govrsc.org However, for unequivocal confirmation and highly accurate data, more advanced methods are required. rsc.org

Future computational work should focus on refining these theoretical models for greater accuracy. The use of high-level ab initio quartic force fields (QFFs) based on coupled cluster theory, such as CCSD(T) with explicitly correlated F12 methods (e.g., F12-TZ-cCR), has already demonstrated significant improvements, matching experimental vibrational frequencies to within a few wavenumbers. rsc.orgnih.gov These methods are computationally intensive but provide exceptional accuracy. rsc.org Continued development in computational power and algorithmic efficiency will allow for the routine application of these "gold-standard" methods to methanediol and larger, related geminal diols. arxiv.org This will enable the precise prediction of rotational constants, anharmonic vibrational frequencies, and other spectroscopic data necessary to guide laboratory synthesis and astronomical searches. nsf.govrsc.org

Table 2: Comparison of Computational Methods for Methanediol

MethodBasis SetAccuracyApplication
B3LYP (DFT) aug-cc-pVTZProvided initial, empirically-fitted parameters for identification. nsf.govrsc.orgInitial predictions and qualitative analysis.
MP2 aug-cc-pVTZUsed for calculating anharmonic intensities. rsc.orgCost-effective calculation of IR intensities. arxiv.org
CCSD(T)-F12b cc-pCVTZ-F12High accuracy for geometries and energies. rsc.orgOptimization of molecular structures including core electron correlation.
F12-TZ-cCR QFF CCSD(T)-F12b basedAnharmonic frequencies within ~3 cm⁻¹ of experimental values. rsc.orgnih.govHigh-accuracy rovibrational characterization for unequivocal spectral confirmation.

Investigation of Methanediol Reactivity with Diverse Atmospheric and Interstellar Species

Methanediol is a key intermediate in both atmospheric and interstellar environments. nih.govnsf.gov In Earth's atmosphere, it is formed from the hydration of formaldehyde (B43269) in cloud droplets and is implicated in the formation of formic acid and the growth of aerosols. nih.govaeronomie.bechemistryviews.org In the interstellar medium, it is predicted to form on icy grains and participate in the synthesis of complex organic molecules (COMs). nsf.govaanda.org

A significant frontier of research is the detailed kinetic and mechanistic study of methanediol's reactions with key atmospheric and interstellar species. In the atmosphere, its reaction with the hydroxyl radical (OH) is a critical step in producing formic acid. aeronomie.bechemistryviews.org However, the rate of this reaction is still debated. aeronomie.be Further studies are needed to understand how methanediol interacts with other atmospheric oxidants (e.g., O₃, NO₃) and its role in new particle formation, particularly its interaction with sulfuric acid. nih.govpnas.org

In interstellar contexts, the formation of methanediol is thought to occur through the processing of methanol-rich ices by ionizing radiation. nih.govaanda.org Once formed, it can sublimate in star-forming regions and become available for gas-phase reactions. pnas.org Research is needed to explore its reaction pathways with abundant interstellar species like H, OH, and CN radicals to understand its contribution to the inventory of COMs detected in space. aanda.org

Table 3: Key Reactions of Methanediol in Different Environments

EnvironmentReactantProductsSignificance
Atmosphere OH radicalFormic acid (HCOOH) + H₂OMajor pathway for atmospheric formic acid production. researchgate.netaeronomie.be
Atmosphere H₂SO₄(H₂SO₄)(CH₂(OH)₂) clusterPotential role in atmospheric new particle formation and aerosol growth. nih.gov
Interstellar Medium OH radicalH₂CO + H₂O + OHPotential pathway leading to formaldehyde formation. aanda.org
Interstellar Medium (UV/cosmic rays)Various fragments/radicalsPrecursor for complex organic molecules (COMs) on ice grains. nsf.govaanda.org

Exploration of Isotopic Effects on Reaction Kinetics and Mechanisms

Kinetic Isotope Effects (KIEs) are powerful tools for elucidating reaction mechanisms by revealing changes in reaction rates upon isotopic substitution. wikipedia.orglibretexts.org The replacement of hydrogen (¹H) with deuterium (B1214612) (²H or D) can significantly alter reaction rates, particularly when a C-H bond is broken in the rate-determining step. wikipedia.orglibretexts.org

For methanediol, studying KIEs can provide profound insights into its decomposition and reaction pathways. For instance, investigating the deuterium KIE for the unimolecular decomposition of methanediol to formaldehyde and water can clarify the nature of the transition state and the role of quantum tunneling. scispace.comacs.org Similarly, exploring the KIE for the reaction of methanediol with OH radicals can help resolve discrepancies in reported reaction rates and confirm the mechanism of atmospheric formic acid formation. aeronomie.befigshare.com The successful infrared characterization of isotopic analogues like CD₂(OH)₂, CH₂(OD)₂, and CD₂(OD)₂ has provided the necessary detection windows for such laboratory studies. researchgate.net These investigations are crucial for refining atmospheric and astrochemical models that rely on accurate kinetic data. copernicus.orgnih.gov

Q & A

Q. What analytical techniques are recommended for detecting Hydroxyformaldehyde in environmental or biological samples?

this compound detection requires precise methods due to its reactivity and low stability in aqueous environments. Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives, while high-performance liquid chromatography (HPLC) coupled with UV/Vis or fluorescence detection is suitable for non-volatile forms. For isotopic variants (e.g., ¹³C-labeled this compound), nuclear magnetic resonance (NMR) or isotope-ratio mass spectrometry (IRMS) may be necessary. Method validation should include calibration curves, limit of detection (LOD), and recovery rates in complex matrices .

Q. What are the primary challenges in synthesizing this compound with high purity for experimental use?

Synthesis challenges include its tendency to dimerize or polymerize under ambient conditions. To mitigate this, researchers should use inert atmospheres (e.g., nitrogen), low temperatures, and stabilizing agents like methanol. Purity assessment via spectroscopic methods (e.g., FTIR, ¹H-NMR) and chromatographic techniques is critical. For isotopic labeling (e.g., ¹³C), synthesis routes must ensure isotopic integrity, requiring strict control of reaction intermediates .

Q. What mechanisms underlie this compound-induced cytotoxicity in mammalian cell lines?

this compound induces cytotoxicity primarily through oxidative stress (via reactive oxygen species generation) and protein/DNA adduct formation. Experimental designs should include assays for glutathione depletion, lipid peroxidation, and comet assays for DNA damage. Dose-response curves and exposure duration must be standardized to distinguish acute vs. chronic toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

Contradictions often arise from variability in exposure models (e.g., in vitro vs. in vivo), concentration ranges, or metabolic differences between species. A systematic review approach (e.g., PRISMA guidelines) should be adopted to critically appraise study designs, control groups, and confounding factors. Meta-analyses can quantify heterogeneity and identify moderators (e.g., pH, temperature) influencing toxicity outcomes .

Q. What computational models are effective in predicting this compound’s reactivity and degradation pathways?

Density functional theory (DFT) simulations can elucidate reaction energetics, while molecular dynamics (MD) models predict behavior in aqueous environments. Validation against experimental data (e.g., kinetic studies, degradation product analysis) is essential. Advanced models should incorporate solvent effects and pH-dependent speciation to improve accuracy .

Q. How should experiments be designed to study this compound’s stability under varying environmental conditions?

Controlled experiments should isolate variables such as temperature, humidity, and light exposure. Real-time monitoring via spectroscopy (e.g., UV-Vis for degradation kinetics) and mass loss assays can track stability. Data should be analyzed using Arrhenius plots to estimate activation energy for decomposition. Replicate experiments under inert vs. oxidative atmospheres clarify degradation mechanisms .

Methodological Considerations

  • Data Collection : Use structured databases (e.g., NIST Chemistry WebBook) for physicochemical properties and toxicity thresholds. For novel data, ensure reproducibility through triplicate measurements and inter-laboratory validation .
  • Ethical Compliance : When using biological samples, adhere to institutional review board (IRB) protocols for ethical handling, especially in toxicity studies involving human cell lines .
  • Statistical Analysis : Apply multivariate regression to account for confounding variables in toxicity studies. Open-source tools like R or Python’s SciPy suite enable robust analysis of dose-response relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.